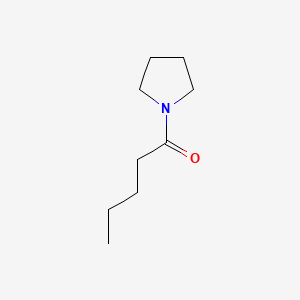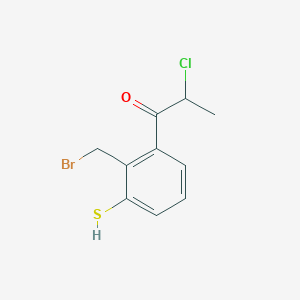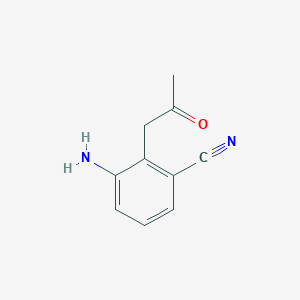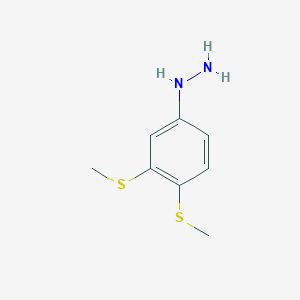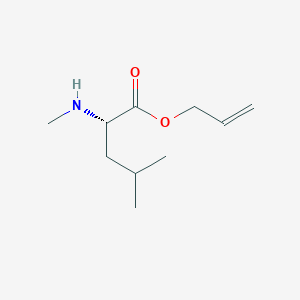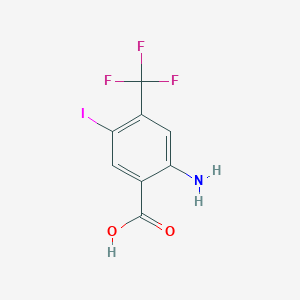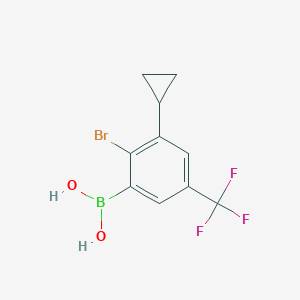
(2-Bromo-3-cyclopropyl-5-(trifluoromethyl)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Bromo-3-cyclopropyl-5-(trifluoromethyl)phenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its utility in Suzuki-Miyaura cross-coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of bromine, cyclopropyl, and trifluoromethyl groups in its structure makes it a versatile reagent for various synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-3-cyclopropyl-5-(trifluoromethyl)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 under inert conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the product is often achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: (2-Bromo-3-cyclopropyl-5-(trifluoromethyl)phenyl)boronic acid primarily undergoes cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2), bases (e.g., K2CO3, NaOH), and solvents (e.g., toluene, ethanol).
Conditions: Reactions are typically conducted under inert atmosphere (argon or nitrogen) at temperatures ranging from room temperature to 100°C.
Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Scientific Research Applications
Chemistry: In organic synthesis, (2-Bromo-3-cyclopropyl-5-(trifluoromethyl)phenyl)boronic acid is used to construct complex molecular architectures through cross-coupling reactions. It is particularly useful in the synthesis of heterocycles and natural products.
Biology and Medicine: This compound can be used to synthesize biologically active molecules, including potential drug candidates. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceuticals.
Industry: In the industrial sector, this boronic acid is employed in the production of advanced materials, such as liquid crystals and polymers, due to its ability to form stable carbon-boron bonds.
Mechanism of Action
The primary mechanism by which (2-Bromo-3-cyclopropyl-5-(trifluoromethyl)phenyl)boronic acid exerts its effects is through the Suzuki-Miyaura coupling reaction. The reaction mechanism involves three main steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The coupled product is formed, and the palladium catalyst is regenerated.
Comparison with Similar Compounds
- 2-Bromo-5-(trifluoromethyl)phenylboronic acid
- 3-(Trifluoromethyl)phenylboronic acid
- 3,5-Bis(trifluoromethyl)phenylboronic acid
Comparison: Compared to its analogs, (2-Bromo-3-cyclopropyl-5-(trifluoromethyl)phenyl)boronic acid offers unique reactivity due to the presence of the cyclopropyl group. This group can induce strain and electronic effects that influence the reactivity and selectivity of the compound in cross-coupling reactions. Additionally, the trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable reagent in both academic and industrial research.
Properties
Molecular Formula |
C10H9BBrF3O2 |
|---|---|
Molecular Weight |
308.89 g/mol |
IUPAC Name |
[2-bromo-3-cyclopropyl-5-(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C10H9BBrF3O2/c12-9-7(5-1-2-5)3-6(10(13,14)15)4-8(9)11(16)17/h3-5,16-17H,1-2H2 |
InChI Key |
RJWUBEKAVPQDEW-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1Br)C2CC2)C(F)(F)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


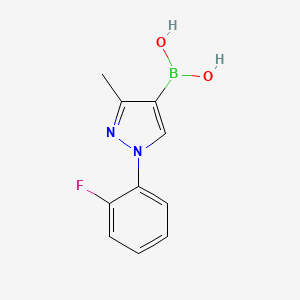
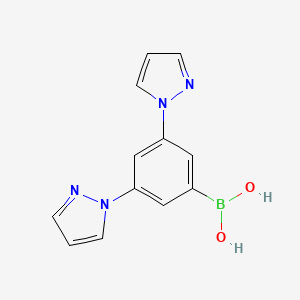
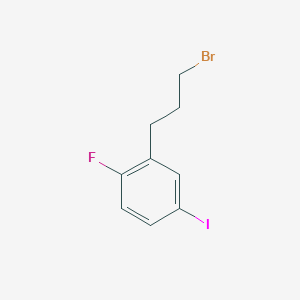
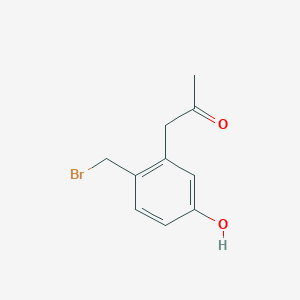
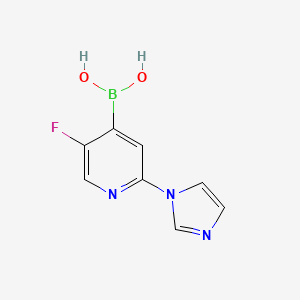
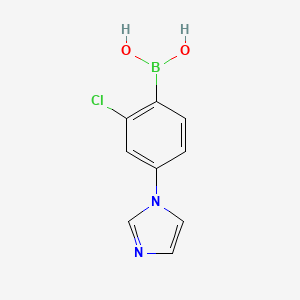
![(S)-7-cyclohexyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B14067090.png)
![Glycinamide,N-[(phenylmethoxy)carbonyl]glycylglycyl-L-phenylalanyl-N-[[2-(phenylmethoxy)-2-oxoethoxy]methyl]-](/img/structure/B14067101.png)
